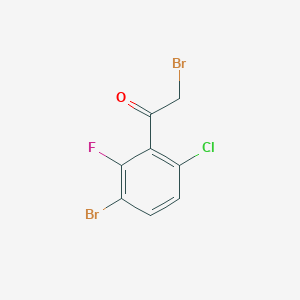
3-Bromo-6-chloro-2-fluorophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-fluorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . It has a molecular weight of 330.38 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-2-fluorophenacyl bromide is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Fluorescence Sensing
In the development of fluorescence-based sensors, certain derivatives of phenacyl bromide compounds, similar to 3-Bromo-6-chloro-2-fluorophenacyl bromide, have been utilized. For instance, 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives have been synthesized for the fluorescence turn-on sensing of fluoride ions in water at sub-ppm concentrations. These compounds demonstrate a marked fluorescence intensity enhancement, indicating their potential in sensitive environmental monitoring applications (Hirai et al., 2016).
Radiochemical Labeling
Fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for covalent attachment to proteins. This approach is significant in the field of nuclear medicine, enabling the tracking of proteins within biological systems for diagnostic purposes. The method demonstrates a high yield and rapid synthesis, underscoring its utility in preparing radiolabeled compounds for medical imaging (Kilbourn et al., 1987).
Antitumor Activity
Research into new therapeutic compounds has led to the synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, through cyclization of a triazol-5-thiol with substituted phenacyl bromides. These compounds have shown promising in vitro antitumor activity against a variety of cancer cell lines, indicating the potential of phenacyl bromide derivatives in cancer treatment (Bhat et al., 2009).
Antimicrobial Applications
An efficient synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives, involving the reaction of phenacyl bromide with heterocyclic amines, has been catalyzed by DABCO. The resultant compounds exhibit pronounced antibacterial and antifungal activities, highlighting the role of phenacyl bromide derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).
Chemical Synthesis
In organic synthesis, the reactivity and versatility of phenacyl bromides, including those with halogen substitutions, are leveraged for the construction of complex molecules. For example, the chemoselective functionalization of halogen-substituted pyridines has been achieved using catalytic amination conditions, offering a pathway to diverse organic compounds (Stroup et al., 2007).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDFOBVZMPTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

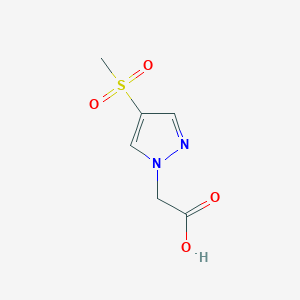
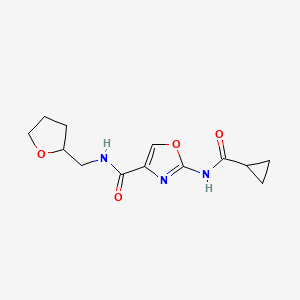
![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)

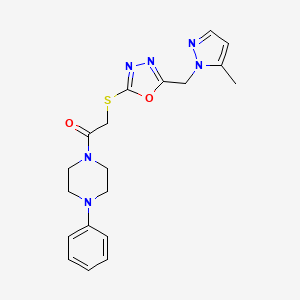
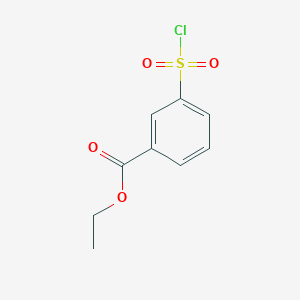
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)

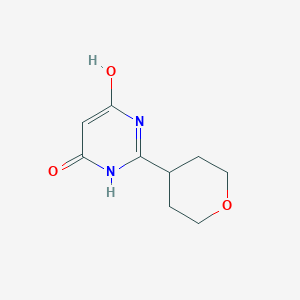
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)